molecular formula C21H16ClN3O3S B2818623 3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-14-4

3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2818623
CAS No.: 422529-14-4
M. Wt: 425.89
InChI Key: BGBZWEUGRNHMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The chemical compound under discussion, similar to its analogs, has been extensively studied for its potential antimicrobial activities. A series of compounds structurally related to the one have been synthesized and screened for their in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies demonstrate the significant potential of quinazoline derivatives as antimicrobial agents, indicating a broad spectrum of activity that could be crucial in developing new therapeutic strategies against resistant microbial strains. (Desai, Dodiya, & Shihora, 2011), (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have also been investigated for their anti-inflammatory and analgesic properties. Compounds similar to the specified chemical have shown significant activity in reducing inflammation and pain, with a notable reduction in ulcerogenicity and lipid peroxidation when compared to standard drugs. This suggests their potential as safer anti-inflammatory and analgesic agents. Such properties are crucial in the development of new medications that can provide effective relief from pain and inflammation while minimizing the risk of side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). (Alam et al., 2011).

Enzyme Inhibition

Another promising area of application for quinazoline derivatives is enzyme inhibition, particularly targeting enzymes involved in disease pathways. For instance, some derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. Such inhibitors can be crucial for treating hyperpigmentation disorders and for cosmetic applications aiming at skin lightening. The synthesized compounds were found to be potent inhibitors, demonstrating the versatility of quinazoline derivatives in addressing various biochemical targets. (Dige et al., 2019).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-4aH-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h1-10,17H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWOMSPCTWIXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=NC(=S)N(C(=O)C3C=C2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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